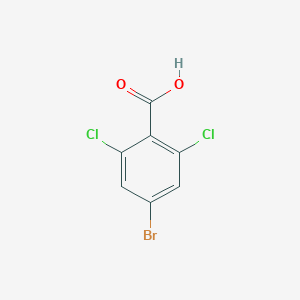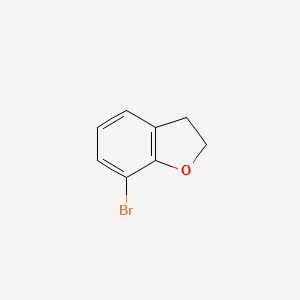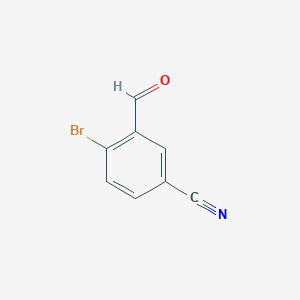![molecular formula C8H12N2O B1291514 [2-(Dimethylamino)-4-pyridinyl]methanol CAS No. 193002-33-4](/img/structure/B1291514.png)
[2-(Dimethylamino)-4-pyridinyl]methanol
Vue d'ensemble
Description
[2-(Dimethylamino)-4-pyridinyl]methanol: is an organic compound that features a pyridine ring substituted with a dimethylamino group and a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Dimethylamino)-4-pyridinyl]methanol typically involves the reaction of 2-chloro-4-pyridinecarboxaldehyde with dimethylamine, followed by reduction of the resulting imine intermediate. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [2-(Dimethylamino)-4-pyridinyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halides, amines, and other nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Aldehydes, ketones.
Reduction: Amines, alcohols.
Substitution: Halogenated pyridines, aminated pyridines.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a nucleophilic catalyst in various organic reactions .
Biology:
- Investigated for its potential role in biochemical pathways and enzyme interactions.
- Studied for its effects on cellular processes and signaling pathways .
Medicine:
- Explored for its potential therapeutic applications, including as an intermediate in drug synthesis.
- Evaluated for its pharmacological properties and potential as a drug candidate .
Industry:
- Utilized in the production of specialty chemicals and materials.
- Employed in the development of new polymers and advanced materials .
Mécanisme D'action
The mechanism by which [2-(Dimethylamino)-4-pyridinyl]methanol exerts its effects involves its interaction with various molecular targets. The dimethylamino group enhances its nucleophilicity, allowing it to participate in a wide range of chemical reactions. The hydroxymethyl group can form hydrogen bonds, influencing its solubility and reactivity. These interactions can affect biochemical pathways and cellular processes, making it a versatile compound in scientific research .
Comparaison Avec Des Composés Similaires
4-(Dimethylamino)pyridine: Shares the dimethylamino group but lacks the hydroxymethyl group, making it less versatile in certain reactions.
2-(Dimethylamino)ethanol: Similar in structure but with an ethyl chain instead of a pyridine ring, affecting its reactivity and applications.
Uniqueness:
- The combination of the dimethylamino group and the hydroxymethyl group on the pyridine ring gives [2-(Dimethylamino)-4-pyridinyl]methanol unique chemical properties.
- Its ability to participate in a wide range of reactions and its potential applications in various fields make it a valuable compound for research and industrial use .
Propriétés
IUPAC Name |
[2-(dimethylamino)pyridin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-10(2)8-5-7(6-11)3-4-9-8/h3-5,11H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKLPACCDWHFJCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193002-33-4 | |
| Record name | [2-(dimethylamino)pyridin-4-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1291433.png)
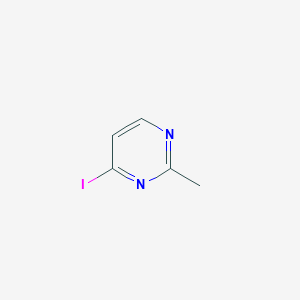
![1-[3-(Propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B1291442.png)




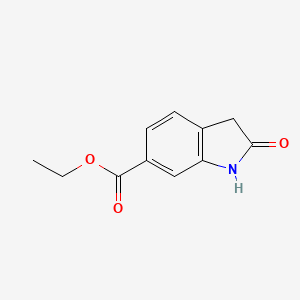

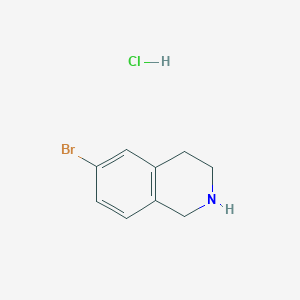
![3-[5-(benzyloxy)-1H-indol-1-yl]propanoic acid](/img/structure/B1291465.png)
